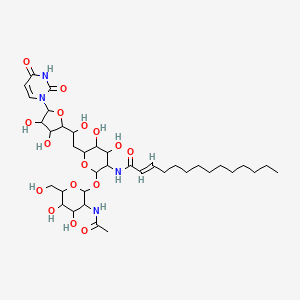
tunicamycin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tunicamycin III is a member of the tunicamycin family, which are nucleoside antibiotics produced by various Streptomyces species, including Streptomyces clavuligerus and Streptomyces lysosuperificus . These compounds are known for their ability to inhibit the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes, which play a crucial role in glycoprotein synthesis . This compound, like other tunicamycins, blocks N-linked glycosylation, leading to cell cycle arrest and induction of the unfolded protein response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tunicamycin III involves complex chemical reactions due to its unique structure, which includes an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond . The total chemical synthesis of tunicamycins has been achieved through various routes, including the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starter unit . The dehydration of the 6’ hydroxyl group is catalyzed by the enzyme TunA, followed by a series of reactions involving NAD+ and other residues .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species. The fermentation broth is then processed to isolate and purify the compound . The biosynthesis pathway of tunicamycins has been well-characterized, involving a series of enzymes encoded by the tun gene cluster .
化学反应分析
Types of Reactions: Tunicamycin III undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include NAD+, UDP-GlcNAc, and various enzymes such as TunA . The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically glycosylated proteins and other glycopeptides . These products are crucial for various biological processes, including protein folding and stability .
科学研究应用
Tunicamycin III has a wide range of scientific research applications. In biology and medicine, it is used as an experimental tool to study glycosylation and the unfolded protein response . It has shown potential as an antitumor agent due to its ability to induce apoptosis in cancer cells by blocking aberrant glycosylation . In chemistry, this compound is used to study the mechanisms of glycosylation and the role of glycoproteins in various biological processes .
作用机制
Tunicamycin III exerts its effects by inhibiting the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate . This inhibition blocks N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and induction of the unfolded protein response . The compound also causes cell cycle arrest in the G1 phase, contributing to its antitumor activity .
相似化合物的比较
Tunicamycin III is unique among nucleoside antibiotics due to its specific inhibition of glycosylation enzymes . Similar compounds include other members of the tunicamycin family, such as tunicamycin VII, tunicamycin VIII, and tunicamycin IX . These compounds share a similar structure and mechanism of action but may vary in their specific biological activities and applications .
属性
CAS 编号 |
76544-45-1 |
|---|---|
分子式 |
C37H60N4O16 |
分子量 |
816.9 g/mol |
IUPAC 名称 |
(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]tetradec-2-enamide |
InChI |
InChI=1S/C37H60N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(2)43)29(49)28(48)22(18-42)55-35)17-20(44)33-31(51)32(52)34(56-33)41-16-15-24(46)40-37(41)53/h13-16,20-22,25-36,42,44,47-52H,3-12,17-18H2,1-2H3,(H,38,43)(H,39,45)(H,40,46,53)/b14-13+ |
InChI 键 |
MMDMXWRRAOLMDC-BUHFOSPRSA-N |
手性 SMILES |
CCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















